molecular formula C12H12FN3O3 B6641418 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide

1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide

Cat. No. B6641418
M. Wt: 265.24 g/mol
InChI Key: JQZGURNONQJYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.

Scientific Research Applications

1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and topoisomerase-II. This inhibition leads to the suppression of inflammation and cancer cell growth. It also modulates the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the expression of COX-2 and PDE-4, which are involved in the inflammatory response. In addition, it has been found to induce apoptosis in cancer cells and reduce the growth of tumors. It also enhances the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a low toxicity profile and can be administered in various forms such as oral, intravenous, and intraperitoneal. However, there are some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing. It also has limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide. It can be further studied for its potential applications in treating other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Its mechanism of action can also be further elucidated to identify new targets for drug development. In addition, its pharmacokinetics and pharmacodynamics can be studied to optimize its dosing and administration. Finally, its efficacy and safety can be further evaluated in preclinical and clinical trials to determine its potential for human use.
Conclusion:
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide is a promising compound that has shown potential in various scientific research applications. Its mechanism of action and physiological effects have been extensively investigated, and it has been found to have anticancer, anti-inflammatory, and analgesic properties. Although it has some limitations for lab experiments, it has several advantages such as ease of synthesis and low toxicity. There are several future directions for its study, and it has the potential to be developed into a new drug for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole compound with 2-chloroethanol in the presence of triethylamine to form the desired compound.

properties

IUPAC Name

1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c13-8-3-1-2-4-9(8)16-7-10(18)11(15-16)12(19)14-5-6-17/h1-4,7,17-18H,5-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZGURNONQJYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)NCCO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide

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